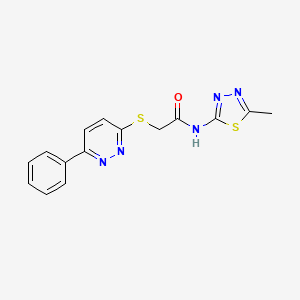
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C13H13N7S2, with a molecular weight of approximately 331.42 g/mol. This compound features a thiadiazole ring and a pyridazine moiety, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 6-phenylpyridazine derivatives through thioacetylation methods. Variations in synthesis protocols can lead to different biological activities based on structural modifications.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 16 |
| N-(5-methyl-1,3,4-thiadiazol) | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various in vivo models. For example, studies demonstrated that it significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . The proposed mechanism involves inhibition of pro-inflammatory cytokines and stabilization of lysosomal membranes.
Cytotoxicity and Anticancer Potential
There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that the compound exhibited a notable inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria . -
Anti-inflammatory Research :
In another study focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling at doses comparable to traditional NSAIDs . -
Cytotoxicity Assessment :
A recent investigation assessed the cytotoxic effects of various pyridazine-thiadiazole hybrids on human cancer cell lines. The findings revealed that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-17-20-15(23-10)16-13(21)9-22-14-8-7-12(18-19-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLTHMGXRHQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














